molecular formula C12H10ClNO2S B2997797 N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide CAS No. 950249-05-5

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide

Cat. No. B2997797
CAS RN: 950249-05-5
M. Wt: 267.73
InChI Key: TWQZLEWSWCFREP-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They possess a wide range of therapeutic properties and have been reported to be effective drugs in various disease scenarios . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Synthesis Analysis

Thiophene-based compounds are synthesized using various methods. For instance, the Hantzsch synthesis is a preferred reaction for synthesizing thiazole and its derivatives. It is a facile reaction between a substituted thiourea with α-halo ketones in the presence of a green solvent ethanol .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The chemical reactions involving thiophene-based compounds are diverse. For instance, the two precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under Hantzsch thiazole synthesis conditions to yield a new compound .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have been shown to exhibit antimicrobial properties. A compound similar to N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide demonstrated significant inhibitory effects against various bacterial strains, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Analgesic and Anti-inflammatory

Thiophene compounds are known for their analgesic and anti-inflammatory activities. This suggests that N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide could potentially be explored for its efficacy in reducing pain and inflammation .

Antihypertensive Properties

Some thiophene derivatives have been identified with antihypertensive effects, which means they can be used to lower blood pressure. This application could be relevant for N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide in cardiovascular research .

Antitumor Activity

Thiophenes have also been associated with antitumor activity, indicating a potential use for N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide in cancer research, possibly as a chemotherapeutic agent .

Corrosion Inhibition

In the field of material science, thiophene derivatives are used as inhibitors of metal corrosion. This application could be significant in extending the life of metals in various industrial settings .

Light-Emitting Diodes (LEDs) Fabrication

Thiophenes are utilized in the fabrication of LEDs due to their conductive properties. N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide may contribute to the development of new electronic materials with improved performance .

Dental Anesthesia

Thiophene derivatives like articaine are used as dental anesthetics in Europe. The structural similarity suggests that N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide could be researched for use in dental procedures as a local anesthetic .

Voltage-Gated Sodium Channel Blocker

Some thiophenes act as voltage-gated sodium channel blockers, which are important in controlling electrical signals in the nervous system. This implies a potential application for N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide in neurological research or therapeutics .

Future Directions

Thiophene-based compounds continue to attract great interest in both industry and academia due to their wide range of therapeutic properties. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-11-3-2-9(6-10(11)13)14-12(15)8-4-5-17-7-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQZLEWSWCFREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)thiophene-3-carboxamide

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